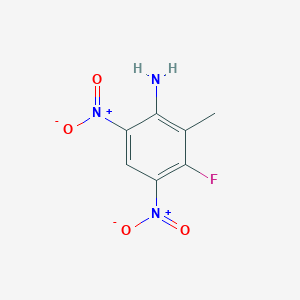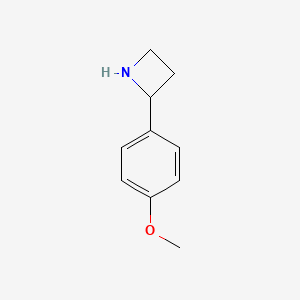
2-(4-Methoxyphenyl)azetidine
描述
2-(4-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Cyclization: One common method for synthesizing azetidines, including this compound, is through cyclization reactions.
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an azetidine moiety.
Industrial Production Methods:
- Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Specific details on industrial methods for this compound are less documented but likely follow similar principles as laboratory synthesis.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
作用机制
Target of Action
Azetidines, the class of compounds to which 2-(4-methoxyphenyl)azetidine belongs, are known to be important in organic synthesis and medicinal chemistry . They are often used as building blocks for polyamines, which have many applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in the synthesis of polyamines . Polyamines are involved in various biochemical pathways and have downstream effects such as antibacterial and antimicrobial activity, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Pharmacokinetics
Azetidines are known to have improved pharmacokinetic properties when incorporated into pharmaceutically relevant scaffolds .
Result of Action
Azetidines are known to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The reactivity of azetidines, including this compound, can be triggered under appropriate reaction conditions .
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)azetidine plays a crucial role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. The ring strain in this compound facilitates its interaction with nucleophiles, leading to the formation of stable adducts. This compound has been shown to interact with enzymes involved in polymerization processes, such as those responsible for the synthesis of polyamines . Additionally, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active intermediates .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can enhance the O-GlcNAcylation of mitochondrial proteins, which is a pro-survival pathway . This modification can lead to increased cell survival and improved cellular function under stress conditions. Furthermore, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can undergo nucleophilic addition reactions, leading to the formation of stable adducts with enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing cell survival and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and improve metabolic activity . At higher doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active intermediates . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, this compound can modulate the activity of enzymes involved in key metabolic pathways, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in various cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, allowing it to exert its biochemical effects in a targeted manner .
科学研究应用
2-(4-Methoxyphenyl)azetidine has several applications in scientific research:
相似化合物的比较
Uniqueness:
属性
IUPAC Name |
2-(4-methoxyphenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRQFXJWMOUDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


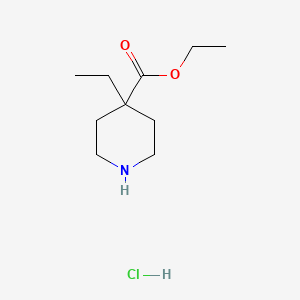
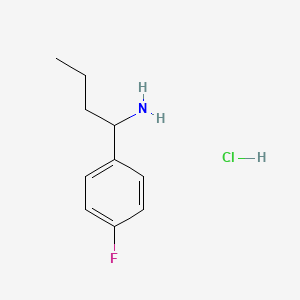
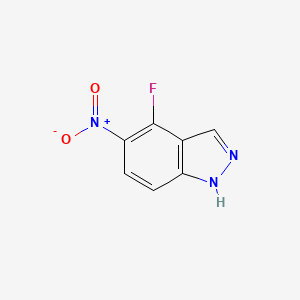

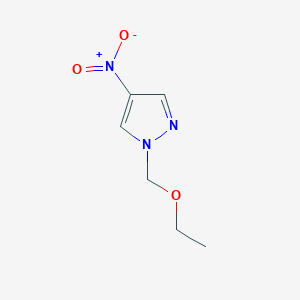
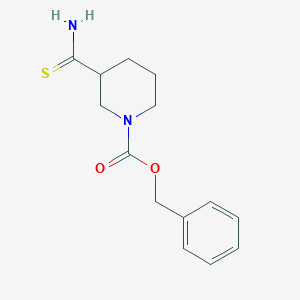

![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)

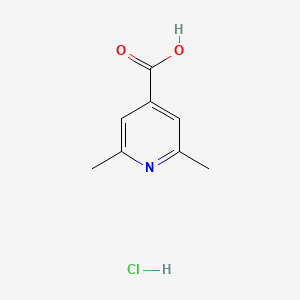
![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)

